

Spectroscopic Profile of 4-tert-Pentylcyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-tert-Pentylcyclohexanone**

Cat. No.: **B096371**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for **4-tert-Pentylcyclohexanone** (also known as 4-(2-methylbutan-2-yl)cyclohexan-1-one), a compound of interest to researchers and professionals in the fields of chemistry and drug development. This document outlines the available mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data, along with relevant experimental protocols.

Introduction

4-tert-Pentylcyclohexanone is a substituted cyclohexanone with the molecular formula C₁₁H₂₀O. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control in various research and development applications. This guide synthesizes available data to provide a core reference for laboratory professionals.

Spectroscopic Data

The following sections present the available spectroscopic data for **4-tert-Pentylcyclohexanone** in a structured format.

Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in the determination of its molecular weight and elemental composition.

Table 1: GC-MS Data for **4-tert-Pentylcyclohexanone**[[1](#)]

Mass-to-Charge (m/z)	Relative Intensity (%)
71	99.99
43	96.87
98	93.57
41	58.85
55	51.69

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Table 2: Key IR Absorption Bands for **4-tert-Pentylcyclohexanone**

Wavenumber (cm ⁻¹)	Functional Group
~1715	C=O (Ketone)
~2960-2850	C-H (Alkyl)

Note: The exact peak values are not publicly available. The values presented are characteristic absorptions for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

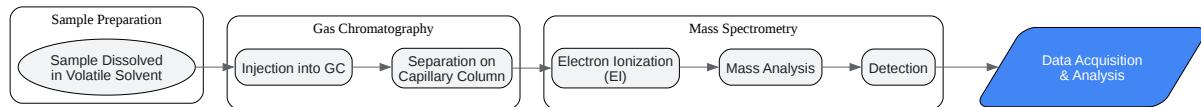
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

No experimental ¹H or ¹³C NMR data for **4-tert-pentylcyclohexanone** is currently available in public spectral databases. The information provided in this section is based on predicted values and analysis of structurally similar compounds.

Table 3: Predicted ¹H NMR Chemical Shifts for **4-tert-Pentylcyclohexanone**

Protons	Predicted Chemical Shift (ppm)	Multiplicity
Cyclohexyl H (axial & equatorial)	1.0 - 2.5	m
-CH ₂ - (ethyl group)	~1.3	q
-CH ₃ (ethyl group)	~0.8	t
-C(CH ₃) ₂ -	~0.9	s

Table 4: Predicted ¹³C NMR Chemical Shifts for **4-tert-Pentylcyclohexanone**


Carbon	Predicted Chemical Shift (ppm)
C=O	~212
Cyclohexyl CH ₂	25 - 45
Cyclohexyl CH	~48
-C(CH ₃) ₂ - (quaternary)	~35
-CH ₂ - (ethyl group)	~30
-C(CH ₃) ₂ -	~25
-CH ₃ (ethyl group)	~8

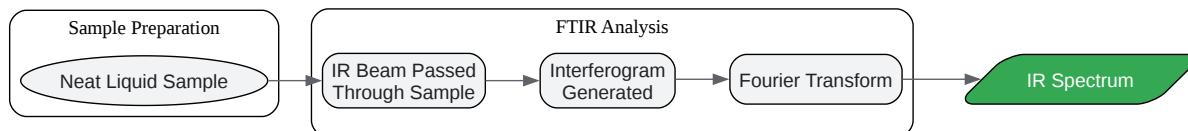
Experimental Protocols

Detailed experimental methodologies are crucial for the reproduction and verification of spectroscopic data. The following are generalized protocols applicable to the analysis of **4-tert-pentylcyclohexanone**.

Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for the analysis of volatile and semi-volatile organic compounds.

[Click to download full resolution via product page](#)


GC-MS Experimental Workflow

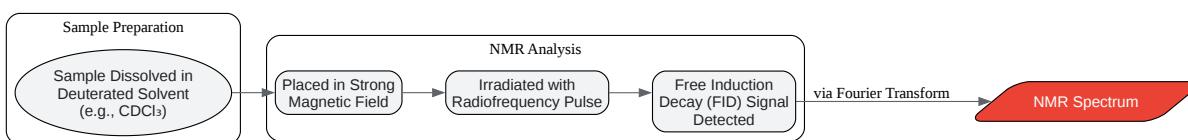
Protocol:

- Sample Preparation: A dilute solution of **4-tert-pentylcyclohexanone** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
- GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a final higher temperature to ensure separation of components. Helium is typically used as the carrier gas.
- MS Analysis: The eluent from the GC column is introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for ionization. The mass analyzer scans a specific mass-to-charge ratio range to detect the parent ion and its fragments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups within a molecule.

[Click to download full resolution via product page](#)


FTIR Experimental Workflow

Protocol:

- Sample Preparation: For a liquid sample like **4-tert-pentylcyclohexanone**, the analysis is typically performed on the neat liquid. A small drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.
- Data Acquisition: A background spectrum of the empty sample holder is first recorded. The prepared sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared light after it has passed through the sample.
- Data Processing: A Fourier transform is applied to the interferogram to obtain the final infrared spectrum, which plots absorbance or transmittance as a function of wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed structure of a molecule.

[Click to download full resolution via product page](#)

NMR Experimental Workflow

Protocol:

- Sample Preparation: A small amount of **4-tert-pentylcyclohexanone** is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl_3) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), may be added.
- Data Acquisition: The NMR tube is placed in the spectrometer's strong magnetic field. The sample is irradiated with a short pulse of radiofrequency energy, and the resulting signal (Free Induction Decay or FID) is detected.
- Data Processing: The FID signal is converted into a frequency-domain spectrum using a Fourier transform. The resulting spectrum shows the chemical shifts, multiplicities, and integrations of the different nuclei in the molecule. For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum.

Conclusion

The spectroscopic data and protocols presented in this guide provide a foundational resource for the characterization of **4-tert-pentylcyclohexanone**. While experimental NMR data is not yet publicly available, the provided mass spectrometry and infrared spectroscopy information, along with the generalized protocols, offer valuable tools for researchers and scientists in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. C-13 NMR Spectrum [acadiau.ca]

- To cite this document: BenchChem. [Spectroscopic Profile of 4-tert-Pentylcyclohexanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b096371#spectroscopic-data-nmr-ir-ms-of-4-tert-pentylcyclohexanone\]](https://www.benchchem.com/product/b096371#spectroscopic-data-nmr-ir-ms-of-4-tert-pentylcyclohexanone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com